1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Description
Historical Development of Sulfonamide-Based Heterocyclic Compounds
The evolution of sulfonamide chemistry began with the serendipitous discovery of Prontosil in 1932, a sulfonamide-containing azo dye that demonstrated bactericidal properties in vivo. This breakthrough revealed the therapeutic potential of sulfonamides as competitive antagonists of p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria. By the mid-20th century, sulfonamide derivatives had become cornerstone antibiotics, but their utility expanded further with the incorporation of heterocyclic motifs.
The fusion of sulfonamides with nitrogen-containing heterocycles, such as imidazole and piperidine, emerged as a strategy to enhance pharmacokinetic properties and target specificity. For instance, the imidazole ring’s ability to participate in hydrogen bonding and π-π stacking interactions improved receptor binding affinities, while piperidine’s conformational flexibility allowed for optimal spatial alignment with biological targets. The trifluoromethylpyridine moiety, introduced later, contributed metabolic stability and electronegative surface areas critical for modulating enzyme active sites.
Significance in Medicinal Chemistry Research
The structural complexity of 1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine underscores its multifunctional design:
- Sulfonamide Core : Retains PABA antagonism but with reduced off-target effects due to steric hindrance from the imidazole and bipiperidine groups.
- Imidazole-4-sulfonyl Group : Enhances solubility via hydrogen bond donation while providing a rigid planar structure for enzyme active-site insertion.
- Bipiperidine Backbone : Facilitates membrane permeability and conformational adaptability, critical for central nervous system (CNS) drug candidates.
- 5-(Trifluoromethyl)pyridin-2-yloxy Substituent : Introduces electron-withdrawing characteristics that resist oxidative metabolism, prolonging half-life.
Recent synthetic breakthroughs, such as copper-catalyzed S–N coupling and hypervalent iodine-mediated sulfonylation, have enabled gram-scale production of analogous compounds. For example, Chen et al. achieved a 93% yield in fedratinib synthesis using sulfonyl fluoride intermediates, underscoring the scalability of such approaches.
Current Knowledge Gaps and Research Opportunities
Despite progress, three major challenges persist:
1. Stereochemical Control : The bipiperidine core introduces four stereocenters, necessitating asymmetric synthesis techniques. Current methods, such as chiral auxiliary induction, yield suboptimal enantiomeric excesses (e.e. < 80%). Advances in organocatalytic SuFEx reactions, as demonstrated by Lin et al., could resolve this by enabling stereoselective sulfonamide bond formation.
2. Heterocycle Compatibility : Integrating imidazole with sulfonamides risks side reactions during nucleophilic substitutions. Poeira’s polarity-reversal strategy, which employs benzoimidazole derivatives to stabilize intermediates, offers a partial solution but requires optimization for electron-deficient amines.
3. Target Specificity : While in silico models predict muscarinic receptor affinity for this compound, empirical validation remains lacking. High-throughput screening against GPCR libraries could identify lead applications, as seen with trifluoromethylpyridine-based insecticides.
Future research should prioritize late-stage functionalization strategies to diversify the sulfonamide terminus without compromising the bipiperidine scaffold. Li’s work on fedratinib analogues, which modified sulfonyl fluorides post-synthesis, exemplifies this approach. Additionally, computational studies mapping the compound’s electrostatic potential could guide rational design of next-generation derivatives with enhanced blood-brain barrier permeability.
Properties
IUPAC Name |
2-[1-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N5O3S/c1-15-26-20(14-27(15)2)33(30,31)29-11-5-17(6-12-29)28-9-7-18(8-10-28)32-19-4-3-16(13-25-19)21(22,23)24/h3-4,13-14,17-18H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPXYGASKPDZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry. Its unique structure, featuring both imidazole and piperidine moieties, suggests diverse biological activities that warrant detailed investigation.
- Molecular Formula : C17H26N4O4S
- Molecular Weight : 382.48 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc1nc(S(=O)(=O)N(C2)CC22OCC(CC(N3CCCC3)=O)C2)(=O)=O)cn1C
Biological Activity Overview
Research indicates that compounds containing imidazole and piperidine structures often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored through various studies:
Anticancer Activity
Several studies have highlighted the potential of imidazole derivatives in cancer treatment. For instance, compounds with similar structural features have demonstrated the ability to induce apoptosis in cancer cell lines. One study reported that a related compound accelerated apoptosis in MCF cell lines and suppressed tumor growth in vivo .
Antibacterial Activity
Imidazole derivatives are known for their antibacterial properties. A review indicated that compounds similar to the target compound exhibited activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli . The target compound's sulfonamide group may enhance its antimicrobial efficacy by interfering with bacterial folate synthesis.
Enzyme Inhibition
Research has suggested that imidazole-based compounds can act as inhibitors of various enzymes. For instance, some derivatives were found to inhibit cyclooxygenase (COX) enzymes effectively, which are involved in inflammatory processes . This inhibition could be beneficial in developing anti-inflammatory drugs.
Case Studies
- Study on Anticancer Properties :
- Antibacterial Testing :
Data Summary Table
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antibacterial activity. A study highlighted the synthesis of imidazole derivatives that demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study conducted on multicellular spheroids revealed that certain imidazole derivatives could inhibit cancer cell proliferation effectively. The screening identified potential candidates for further development as anticancer agents .
Case Studies
Several case studies have illustrated the effectiveness of this compound in various applications:
Case Study 1: Antibacterial Efficacy
A recent study tested the antibacterial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated an inhibition zone diameter of up to 30 mm at specific concentrations, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a derivative was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 5 µM, suggesting potential for therapeutic use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Core Structure Variations :
- The target compound’s bipiperidine core distinguishes it from bipyridine (Analog 1) or benzoimidazole (Analog 3) backbones. Bipiperidines often exhibit improved conformational flexibility, which may enhance binding to protein pockets compared to rigid bipyridines .
Substituent Effects: Sulfonyl vs. Trifluoromethyl Impact: All compounds incorporate CF₃ groups, which improve membrane permeability and resistance to oxidative metabolism. However, the target compound’s pyridinyloxy-CF₃ may offer stronger π-π stacking interactions than Analog 3’s benzoimidazole-CF₃ .
Synthetic Routes :
- The target compound likely shares SNAr strategies with Analog 1 and 2, as seen in the functionalization of chloro-pyridines or bipiperidines. Analog 3’s synthesis involves additional cyclization steps, complicating scalability .
Pharmacological and Physicochemical Implications
While explicit activity data for the target compound are absent, structural parallels suggest:
- Kinase Inhibition : Analog 3’s benzoimidazole-CF₃ moiety demonstrates kinase-targeting efficacy, implying the target compound may similarly inhibit ATP-binding pockets .
- Solubility Challenges : The bipiperidine core and sulfonyl group may reduce aqueous solubility compared to Analog 2’s bipyridine-amine structure, necessitating formulation optimization .
Q & A
Q. What are the recommended synthetic routes for preparing 1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine?
- Methodological Answer : The synthesis involves three critical steps:
Imidazole sulfonylation : Introduce the sulfonyl group to 1,2-dimethylimidazole using sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions .
Bipiperidine coupling : React the sulfonylated imidazole with 1,4'-bipiperidine via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Pyridinyloxy linkage : Attach the 5-(trifluoromethyl)pyridin-2-yloxy moiety via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or SNAr (nucleophilic aromatic substitution) under basic conditions (K₂CO₃, DMSO) .
Key Tip : Deprotection steps (e.g., tert-butyl carbamate removal) require trifluoroacetic acid (TFA) in dichloromethane, as demonstrated in analogous imidazole-piperidine syntheses .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
Q. How should researchers handle this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .
- Safety Protocols :
- Use fume hoods during synthesis (volatile reagents like TFA) .
- Wear nitrile gloves; avoid skin contact due to potential irritation from sulfonyl intermediates .
- In Vitro Use : Prepare fresh solutions in DMSO (<1% v/v) for biological assays to avoid precipitation .
Advanced Research Questions
Q. How can coupling efficiency between the imidazole sulfonyl and bipiperidine moieties be optimized?
- Methodological Answer :
- Catalyst Screening : Test Cu(I) catalysts (e.g., CuI) for accelerating SNAr reactions, as shown in analogous piperidine-triazole couplings (yield improvement: 60% → 85%) .
- Solvent Effects : Compare DMF (high polarity) vs. THF (low polarity); DMF increases reaction rate but may require higher temperatures .
- Microwave Assistance : Reduce reaction time (24h → 2h) with microwave irradiation (100°C, 150 W) .
Q. What structural modifications in analogous compounds enhance target binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
Q. How do computational models reconcile contradictory data on this compound’s metabolic stability?
- Methodological Answer :
- Contradiction : Some studies report rapid hepatic clearance (t₁/₂ = 2h), while others note stability (t₁/₂ = 8h) .
- Resolution :
MD Simulations : Simulate CYP3A4 binding; trifluoromethyl groups reduce active-site access due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
